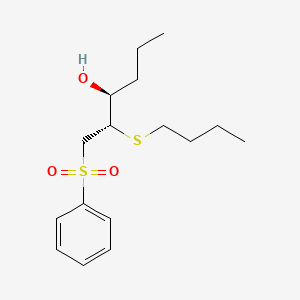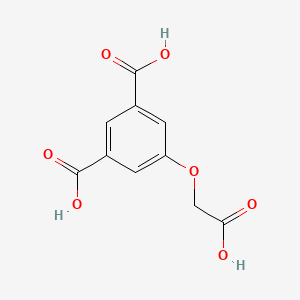
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with a fluorene derivative under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene depends on its specific application. In organic electronics, its unique electronic properties allow it to function as a semiconductor. In biological systems, it may interact with cellular components through π-π stacking interactions and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diphenyl-9,9-dimethyl-9H-fluorene
- 2,9-Diphenyl-9H-fluorene
- 2,9-Bis(4-methoxyphenyl)-9H-fluorene
Uniqueness
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene is unique due to the presence of pyrene groups, which enhance its electronic properties and make it suitable for applications in organic electronics and photonics. The combination of pyrene and fluorene units provides a unique structure that can be tailored for specific applications.
Eigenschaften
CAS-Nummer |
900532-80-1 |
|---|---|
Molekularformel |
C51H30 |
Molekulargewicht |
642.8 g/mol |
IUPAC-Name |
1-(9-phenyl-2-pyren-1-ylfluoren-9-yl)pyrene |
InChI |
InChI=1S/C51H30/c1-2-12-38(13-3-1)51(45-29-24-36-19-17-32-9-7-11-34-22-28-43(45)50(36)48(32)34)44-15-5-4-14-40(44)41-26-23-37(30-46(41)51)39-25-20-35-18-16-31-8-6-10-33-21-27-42(39)49(35)47(31)33/h1-30H |
InChI-Schlüssel |
LMJPOUZWCBNCHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)


![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)
![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)


![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)


